molecular formula C10H20ClNO B8345782 2-chloro-N-(1,1-dimethylhexyl)acetamide

2-chloro-N-(1,1-dimethylhexyl)acetamide

Cat. No. B8345782
M. Wt: 205.72 g/mol
InChI Key: VDCJKMQSIDZPMC-UHFFFAOYSA-N
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Patent
US04277498

Procedure details

A suspension of 2-Chloro-N-(1,1-dimethylhexyl)acetamide (2.5 g, 12 m mol) in a mixture of water (50 ml) and ethanol (50 ml) was saturated in ammoniain the cold and held at room temperature for two days with the occasional passage of ammonia. The mixture was evaporated to a gum which was partially dried by azeotroping with ethanol then 40-60 petrol. The residuewas dissolved in chloroform (50 ml) and stirred with sodium carbonate (2 g)and water (10 ml) for 1/2 hour. The organic phase was then separated, driedover magnesium sulphate, evaporated to a yellow oil and distilled to give 2-amino-N-(1,1-dimethylhexyl)acetamide as a colourless oil, b.p. 109°-113° C. at 0.4 mm Hg.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]([CH3:13])([CH3:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:4].[NH3:14]>O.C(O)C>[NH2:14][CH2:2][C:3]([NH:5][C:6]([CH3:13])([CH3:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:4]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClCC(=O)NC(CCCCC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred with sodium carbonate (2 g)and water (10 ml) for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to a gum which
CUSTOM
Type
CUSTOM
Details
was partially dried
CUSTOM
Type
CUSTOM
Details
by azeotroping with ethanol
DISSOLUTION
Type
DISSOLUTION
Details
The residuewas dissolved in chloroform (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated, driedover magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NCC(=O)NC(CCCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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